molecular formula C27H44N2O8 B12759335 oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate CAS No. 143503-42-8

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate

Cat. No.: B12759335
CAS No.: 143503-42-8
M. Wt: 524.6 g/mol
InChI Key: JNILSFHUHRCZOM-UHFFFAOYSA-N
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Description

Oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate is a complex organic compound with the molecular formula C24H38N2O8. It is known for its unique chemical structure, which includes a piperidine ring, a propoxypropan-2-yl group, and a heptoxyphenyl carbamate moiety. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate typically involves multiple steps. The process begins with the preparation of the piperidine derivative, followed by the introduction of the propoxypropan-2-yl group. The final step involves the formation of the heptoxyphenyl carbamate moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-butoxyphenyl)carbamate
  • Oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-pentoxyphenyl)carbamate

Uniqueness

Oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of functional groups and molecular architecture makes it a valuable compound for various research applications, setting it apart from similar compounds.

Properties

CAS No.

143503-42-8

Molecular Formula

C27H44N2O8

Molecular Weight

524.6 g/mol

IUPAC Name

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-heptoxyphenyl)carbamate

InChI

InChI=1S/C25H42N2O4.C2H2O4/c1-3-5-6-7-11-18-30-23-14-12-13-22(19-23)26-25(28)31-24(21-29-17-4-2)20-27-15-9-8-10-16-27;3-1(4)2(5)6/h12-14,19,24H,3-11,15-18,20-21H2,1-2H3,(H,26,28);(H,3,4)(H,5,6)

InChI Key

JNILSFHUHRCZOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O

Origin of Product

United States

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